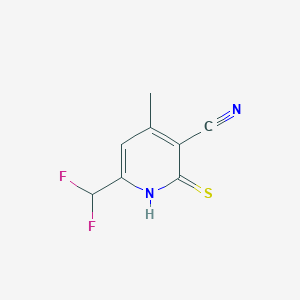

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

Description

Properties

IUPAC Name |

6-(difluoromethyl)-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2S/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXKKFTWZSTHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=C1)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile: A Novel Heterocyclic Building Block

Abstract

This technical guide provides a detailed, research-level overview of a proposed synthetic pathway for 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The difluoromethyl group is a key structural motif in modern drug discovery, valued for its ability to act as a bioisostere for hydroxyl or thiol groups and to modulate the physicochemical properties of a molecule.[1] This guide will delve into a robust, multi-step synthesis, elucidating the mechanistic underpinnings of each transformation and providing a detailed, step-by-step experimental protocol. The proposed synthesis leverages established methodologies, including the construction of α,β-unsaturated ketones and a subsequent cyclization to form the desired nicotinonitrile core, adapted for the specific requirements of the target molecule.

Introduction: The Significance of Difluoromethylated Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, has become a powerful tool in modulating the biological activity and pharmacokinetic profiles of these molecules.[1][2] The difluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] Consequently, the development of efficient synthetic routes to novel difluoromethylated heterocycles is of paramount importance to researchers in drug development and chemical synthesis.[3][4]

This guide focuses on the synthesis of this compound, a molecule that combines the desirable electronic properties of the difluoromethyl group with the versatile reactivity of the nicotinonitrile scaffold. The mercapto group at the 2-position offers a handle for further functionalization, making this compound a valuable building block for the synthesis of more complex molecular architectures.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step sequence. This strategy involves the initial construction of a key intermediate, a difluoromethylated α,β-unsaturated ketone, followed by a cyclization reaction to form the target heterocyclic system.

Figure 1: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 4-(Difluoromethyl)-3-methylpent-3-en-2-one

The first critical step is the synthesis of the α,β-unsaturated ketone intermediate, 4-(difluoromethyl)-3-methylpent-3-en-2-one. This is achieved through an aldol condensation reaction.[5] Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give the α,β-unsaturated product.[5]

In this proposed synthesis, a crossed aldol condensation between 1,1-difluorobutan-2-one and acetaldehyde will be utilized. The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the ketone to form the enolate.

Figure 2: Generalized mechanism of the aldol condensation.

Step 2: Cyclization to this compound

The second step involves the construction of the nicotinonitrile ring through a multicomponent reaction. This transformation is analogous to the well-established Gewald reaction for the synthesis of 2-aminothiophenes.[6][7][8][9][10] The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[10]

In our proposed synthesis, the α,β-unsaturated ketone, 4-(difluoromethyl)-3-methylpent-3-en-2-one, will be reacted with malononitrile and elemental sulfur. A base, such as morpholine or triethylamine, will be used to catalyze the reaction. The reaction proceeds through a series of intermediates, including a Knoevenagel condensation, Michael addition of sulfur, and subsequent cyclization and tautomerization to yield the final aromatic product.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed route and should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions should be taken.

Materials and Methods

| Reagent/Solvent | Purity | Supplier |

| 1,1-Difluorobutan-2-one | ≥98% | Commercially Available |

| Acetaldehyde | ≥99% | Commercially Available |

| Sodium Hydroxide | ≥97% | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Magnesium Sulfate | Anhydrous | Commercially Available |

| Malononitrile | ≥99% | Commercially Available |

| Sulfur (elemental) | ≥99.5% | Commercially Available |

| Morpholine | ≥99% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

Step-by-Step Synthesis

Step 1: Synthesis of 4-(Difluoromethyl)-3-methylpent-3-en-2-one

-

To a stirred solution of 1,1-difluorobutan-2-one (1.0 eq) in ethanol at 0 °C, slowly add an aqueous solution of sodium hydroxide (1.2 eq).

-

After stirring for 15 minutes, add acetaldehyde (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethyl)-3-methylpent-3-en-2-one.

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine 4-(difluoromethyl)-3-methylpent-3-en-2-one (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (0.5 eq) as a catalyst.

-

Heat the mixture to reflux and stir for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure and the presence of the difluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=S, C-F).

-

Elemental Analysis: To confirm the elemental composition.

Mechanistic Insights and Causality

The choice of reagents and reaction conditions is dictated by the underlying chemical principles of each transformation.

-

Aldol Condensation: The use of a base is crucial for the deprotonation of the α-carbon of the ketone, initiating the reaction. The reaction temperature is initially kept low to control the rate of reaction and minimize side products.

-

Gewald-type Cyclization: The base in the cyclization step serves multiple roles: it facilitates the initial Michael addition of the malononitrile anion to the α,β-unsaturated ketone and also promotes the subsequent steps of the cyclization. Elemental sulfur acts as the sulfur source for the formation of the mercapto group. The choice of a polar protic solvent like ethanol is common for this type of reaction as it can solvate the ionic intermediates.

Conclusion

This technical guide outlines a logical and scientifically sound synthetic route for the preparation of this compound. By leveraging well-established organic reactions and adapting them for the specific target molecule, this guide provides a solid foundation for researchers to synthesize this novel and potentially valuable heterocyclic building block. The successful synthesis and characterization of this compound will open avenues for its exploration in various fields, particularly in the design and development of new therapeutic agents.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PubMed Central. [Link]

-

Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Synthesis of Difluoromethylated Heterocycle. ResearchGate. [Link]

-

Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters - ACS Publications. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. The Royal Society of Chemistry. [Link]

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

-

Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI. [Link]

-

Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

- PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES.

-

Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones. Eureka. [Link]

Sources

- 1. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, a functionalized nicotinonitrile derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact compound is not publicly available, this guide leverages data from closely related analogs to provide insights into its synthesis, physicochemical properties, and potential applications. The document emphasizes the strategic importance of the difluoromethyl and mercapto-nicotinonitrile moieties in designing novel therapeutic agents. A proposed synthetic pathway, predicted properties, and a discussion of its potential biological significance are presented to aid researchers in this field.

Introduction and Identification

Functionalized pyridine scaffolds are central to the development of numerous pharmaceuticals and agrochemicals.[1] The nicotinonitrile core, in particular, is a versatile building block that allows for a wide range of chemical modifications, leading to diverse biological activities.[2] The subject of this guide, this compound, incorporates several key pharmacophoric features: a difluoromethyl group known to enhance metabolic stability and bioavailability, a reactive mercapto group for further derivatization or direct biological interaction, and a nitrile group which can act as a hydrogen bond acceptor or be involved in covalent interactions.[3][4]

An extensive search of chemical databases did not yield a specific CAS number for this compound. However, a structurally similar compound, 6-(Difluoromethyl)-2-mercapto-4-(2-methoxyphenyl)nicotinonitrile , is registered under CAS Number: 937600-69-6 .[5][6] This guide will utilize data from this and other related analogs to provide a comprehensive profile of the target compound.

Physicochemical Properties (Predicted)

The exact physicochemical properties of this compound have not been experimentally determined. However, based on the known properties of its structural analogs, the following characteristics can be predicted:

| Property | Predicted Value/Characteristic | Rationale / Closest Analog |

| Molecular Formula | C8H6F2N2S | Based on chemical structure |

| Molecular Weight | ~216.21 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Analogs are typically solids |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General characteristic of similar heterocyclic compounds |

| Boiling Point | >250 °C (Predicted) | Based on analogs like 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (~267.1°C)[7] |

| Melting Point | Likely in the range of 130-160 °C (Predicted) | Based on analogs like 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (~130.04°C)[7] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be strategically approached through a multi-step process, likely culminating in a reaction analogous to the Gewald reaction, a powerful tool for the synthesis of substituted 2-aminothiophenes and related heterocycles.[8][9]

Proposed Synthetic Pathway

A plausible synthetic route would involve the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Step-by-Step Experimental Protocol (Hypothetical)

-

Knoevenagel Condensation: In a round-bottom flask, equimolar amounts of 1,1-difluoroacetone and acetoacetonitrile are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., piperidine or morpholine) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate enamine.

-

Gewald Cyclization: The crude enamine is then dissolved in a polar aprotic solvent like dimethylformamide (DMF). Elemental sulfur is added to the mixture, followed by a stoichiometric amount of a suitable base (e.g., morpholine). The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

The unique combination of functional groups in this compound makes it a highly attractive scaffold for medicinal chemistry.

The Role of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a bioisostere of a hydroxyl or thiol group and can significantly enhance the pharmacokinetic properties of a drug candidate.[10] Its introduction into a molecule can lead to:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation.

-

Enhanced Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

Recent studies have highlighted innovative methods for the site-selective introduction of difluoromethyl groups into pyridine rings, underscoring the importance of this moiety in modern drug design.[3][11]

The Versatility of the Nicotinonitrile Scaffold

Nicotinonitrile derivatives are known to exhibit a broad spectrum of biological activities, including:

The nitrile group itself is a key pharmacophore that can participate in various non-covalent interactions with biological targets and can also serve as a synthetic handle for further chemical modifications.[4]

Potential as Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The structural motifs present in this compound suggest that it could be a valuable starting point for the design of inhibitors targeting various kinases involved in cell signaling pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be followed based on the SDS of structurally related compounds.[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential for the development of novel therapeutics. Its unique combination of a metabolically robust difluoromethyl group and a versatile mercapto-nicotinonitrile core makes it an attractive target for synthesis and biological evaluation. This guide provides a foundational understanding of its likely properties, a plausible synthetic strategy, and a rationale for its application in drug discovery. Further research into the synthesis and biological characterization of this and related compounds is highly encouraged.

References

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 209-246. [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of 6-trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]

-

CAS NO. 937600-69-6 | 6-(Difluoromethyl)-2-mercapto-4-(2-methoxyphenyl)nicotinonitrile. (n.d.). Arctom Scientific. [Link]

-

Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.[Link]

-

New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar. [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). ResearchGate. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2018). Molecules. [Link]

-

6-(Difluoromethyl)-2-methylnicotinic acid. (n.d.). PubChem. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2017). Journal of Medicinal Chemistry. [Link]

-

Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... (2020). ResearchGate. [Link]

-

Synthesis of pyridine trans-tetrafluoro-λ6-sulfane derivatives via radical addition. (2019). Organic Chemistry Frontiers. [Link]

-

General synthetic route of nicotinonitrile compounds 6a–c and 7.... (2022). ResearchGate. [Link]

-

Synthesis of nicotinonitrile derivatives and study of their photophysical properties. (2011). Semantic Scholar. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules. [Link]

- Process for producing 2-amino-nicotinonitrile intermediates. (1975).

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (2024). Nature Communications. [Link]

-

Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2014). ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

-

Study of Properties and Applications Nicotine Alkaloids. (2021). Auctores Journals. [Link]

-

Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (2018). Journal of Drug Discovery and Therapeutics. [Link]

-

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. (n.d.). PubChem. [Link]

-

Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. (2022). ChemRxiv. [Link]

-

SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2014). ResearchGate. [https://www.researchgate.net/publication/288851410_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL METHOXYPHENYL-NICOTINONITRILES]([Link] METHOXYPHENYL-NICOTINONITRILES)

-

Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2014). ResearchGate. [Link]

-

Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. (2023). PubMed. [Link]

-

6-Fluoronicotinic Acid. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. 937600-69-6|6-(Difluoromethyl)-2-mercapto-4-(2-methoxyphenyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

A-Z Guide to Structure Elucidation: A Technical Deep Dive into 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

Abstract: The precise structural confirmation of novel chemical entities is the bedrock of modern drug discovery and materials science. The introduction of unique functional groups, such as the difluoromethyl moiety, can profoundly influence a molecule's physicochemical and pharmacological properties, making unambiguous characterization essential.[1][2] This guide presents a comprehensive, field-proven methodology for the complete structure elucidation of a novel heterocyclic compound, using the hypothetical molecule 6-(difluoromethyl)-2-mercapto-4-methylnicotinonitrile as a practical case study. We will navigate the logical workflow from initial mass determination to the definitive assignment of atomic connectivity and spatial relationships through advanced spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to apply a rigorous, self-validating system to the structural analysis of complex organic molecules.

Introduction: Deconstructing the Target Molecule

The target molecule, this compound, presents a fascinating array of structural features within a compact heterocyclic core. While no public data exists for this specific compound, its name implies a substituted nicotinonitrile (a cyanopyridine) framework. A systematic analysis of the name provides a roadmap for our elucidation strategy:

-

Nicotinonitrile Core: A pyridine ring substituted with a nitrile (-C≡N) group. This aromatic, nitrogen-containing ring is a common scaffold in medicinal chemistry.[3]

-

2-Mercapto Group (-SH): This group introduces the possibility of thiol-thione tautomerism, a critical structural question that must be addressed.

-

4-Methyl Group (-CH₃): A simple alkyl substituent.

-

6-(Difluoromethyl) Group (-CHF₂): A key functional group known to act as a bioisostere for hydroxyl or thiol groups and to modulate properties like lipophilicity and metabolic stability.[1][2] Its unique spectroscopic signature, particularly in ¹⁹F NMR, will be a powerful diagnostic tool.

Our objective is to devise a series of experiments that will unequivocally confirm the presence and connectivity of these fragments.

The Elucidation Workflow: A Multi-Modal Approach

The structure determination of a novel compound is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information, and their combined power lies in the cross-validation of hypotheses. Our workflow is designed to move from broad, foundational data to fine-grained, specific details.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: What Are We Working With?

Before delving into complex connectivity experiments, we must first establish the fundamental properties of the molecule: its elemental composition and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the first-line technique because it provides the most critical piece of initial data: the exact molecular weight. This, in turn, allows for the unambiguous determination of the molecular formula, constraining all subsequent structural hypotheses. We opt for an electrospray ionization (ESI) source due to its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻).

Protocol: ESI-TOF HRMS

-

Prepare a ~1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Infuse the sample directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.

Predicted Data & Interpretation: For C₈H₆F₂N₂S, the predicted data provides a clear target for our experiment.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₆F₂N₂S |

| Monoisotopic Mass | 212.0223 |

| [M+H]⁺ (Positive Mode) | 213.0301 |

| [M-H]⁻ (Negative Mode) | 211.0145 |

The presence of sulfur (S) would also generate a characteristic isotopic pattern, with the A+2 peak (containing ³⁴S) having an abundance of approximately 4.4% relative to the monoisotopic A peak. Observing this pattern provides strong evidence for the presence of a single sulfur atom.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[4] For our target, we are specifically looking for evidence of the nitrile, the aromatic ring, and the thiol/thione group.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2230-2210 | C≡N Stretch (Nitrile) | Strong, Sharp | The nitrile group has a characteristic, strong absorption in this region, which is relatively free of other signals.[5][6][7][8] Its position can be slightly lowered by conjugation with the aromatic ring.[8] |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds in the pyridine ring.[4] |

| ~1600-1450 | C=C & C=N Ring Stretch | Medium-Strong | A series of bands confirming the aromatic heterocyclic core.[4] |

| ~1250-1100 | C=S Stretch (Thione) | Medium-Strong | The presence of a strong band in this region would strongly suggest the molecule exists predominantly in the thione tautomeric form (C=S) rather than the thiol form (S-H). The S-H stretch (~2600-2550 cm⁻¹) is typically very weak and may not be observed. |

| ~1100-1000 | C-F Stretch | Strong | Associated with the difluoromethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[9][10][11][12] By combining several NMR experiments, we can piece together the exact connectivity of every atom. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is required.[13]

Protocol: General NMR Sample Preparation

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of compounds and its residual proton peak does not overlap with expected signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

1D NMR: The Initial Blueprint

¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | N-H | If the molecule exists as the thione tautomer, the proton on the nitrogen will be highly deshielded and exchangeable. Its broadness is characteristic. |

| ~7.5 | Singlet | 1H | H-5 | The lone proton on the pyridine ring. Its chemical shift is influenced by the surrounding electron-withdrawing groups. |

| ~7.0 | Triplet | 1H | CH F₂ | The proton of the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms (²JHF ≈ 50-60 Hz).[1] |

| ~2.5 | Singlet | 3H | CH ₃-4 | The methyl group protons at the 4-position, appearing as a singlet as there are no adjacent protons to couple with. |

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments.

| Predicted δ (ppm) | Multiplicity (in ¹⁹F-coupled) | Assignment | Rationale |

| ~178 | Singlet | C-2 (C=S) | The thione carbon is highly deshielded, characteristic of C=S bonds. |

| ~160 | Singlet | C-4 | Quaternary carbon attached to the methyl group. |

| ~155 | Triplet (²JCF ≈ 20-30 Hz) | C-6 | Quaternary carbon attached to the CHF₂ group, showing coupling to the fluorine atoms. |

| ~138 | Singlet | C-5 | The protonated carbon of the pyridine ring. |

| ~115 | Triplet (¹JCF ≈ 230-250 Hz) | C HF₂ | The carbon of the difluoromethyl group shows a large one-bond coupling to the fluorine atoms.[1] |

| ~117 | Singlet | C-3 | Quaternary carbon attached to the nitrile group. |

| ~116 | Singlet | C ≡N | The nitrile carbon, typically found in this region. |

| ~20 | Singlet | C H₃-4 | The methyl carbon, appearing in the typical aliphatic region. |

¹⁹F NMR (Fluorine NMR): This experiment directly observes the fluorine atoms, providing a clean and definitive confirmation of the difluoromethyl group.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| -110 to -130 | Doublet | CF ₂H | The two equivalent fluorine atoms are split into a doublet by the single proton they are attached to (²JFH ≈ 50-60 Hz). This is a textbook signature of a -CHF₂ group.[1] |

2D NMR: Connecting the Dots

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[14][15] For this molecule, HSQC and HMBC are the crucial experiments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is a self-validating system to confirm the assignments made in the 1D spectra.

Predicted HSQC Correlations:

-

The proton at ~7.5 ppm (H-5) will show a cross-peak to the carbon at ~138 ppm (C-5).

-

The proton at ~7.0 ppm (CHF₂) will show a cross-peak to the carbon at ~115 ppm (CHF₂).

-

The protons at ~2.5 ppm (CH₃) will show a cross-peak to the carbon at ~20 ppm (CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.

Caption: Visualization of key 2- and 3-bond HMBC correlations.

Conclusion: Synthesizing the Data into a Final Structure

By systematically integrating the data from each analytical technique, we arrive at an unambiguous structural assignment for This compound .

-

HRMS establishes the molecular formula as C₈H₆F₂N₂S.

-

IR Spectroscopy confirms the presence of a nitrile (C≡N), an aromatic ring, and strongly suggests a thione (C=S) functional group.

-

¹H, ¹³C, and ¹⁹F NMR provide a complete count of all proton, carbon, and fluorine environments, with characteristic shifts and coupling constants aligning perfectly with the proposed structure, including the definitive triplet/doublet signature for the -CHF₂ group.

-

2D NMR (HSQC and HMBC) acts as the final arbiter, unequivocally linking the individual fragments (methyl, aromatic proton, difluoromethyl group) to the correct positions on the nicotinonitrile core.

The culmination of this self-validating workflow provides the highest degree of confidence in the final structure, a critical requirement for advancing a compound in any research or development pipeline.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 15, 2026, from [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. Retrieved January 15, 2026, from [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Verlag Helvetica Chimica Acta. Retrieved January 15, 2026, from [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved January 15, 2026, from [Link]

-

05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

-

IR spectrum: Nitriles. (n.d.). Química Organica.org. Retrieved January 15, 2026, from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved January 15, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Pyridine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 15, 2026, from [Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. IR spectrum: Nitriles [quimicaorganica.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 14. youtube.com [youtube.com]

- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

"in vitro stability of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile"

An In-Depth Technical Guide to the In Vitro Stability of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of this compound, a novel heterocyclic compound with potential applications in drug discovery. By dissecting its molecular structure, we predict its stability profile based on the distinct physicochemical properties of its core functional groups: the metabolically robust difluoromethyl moiety, the highly reactive mercapto group, and the generally stable nicotinonitrile core. This guide details the causal relationships behind experimental choices and provides validated, step-by-step protocols for evaluating chemical, plasma, and metabolic stability. It is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the ADME properties of this, and structurally related, compounds to enable informed decision-making in early-stage development.

Introduction: The Imperative of Early Stability Assessment

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a primary determinant of its ultimate clinical success. Central to this profile is metabolic and chemical stability. Poor stability can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites, dooming an otherwise promising therapeutic agent.

The compound this compound presents a unique combination of functional groups, each contributing distinct characteristics to its overall stability. Understanding these contributions is paramount. This guide provides a proactive strategy for characterizing the in vitro stability of this molecule, moving from theoretical assessment to practical, robust experimental design.

Molecular Structure Analysis and Predicted Stability Profile

A molecule's stability is not a monolithic property but rather the sum of its parts. The inherent reactivity of its functional groups dictates its susceptibility to degradation under various physiological and chemical conditions.

The Difluoromethyl Moiety (-CF₂H): A Shield of Stability

The introduction of a difluoromethyl group is a well-established medicinal chemistry strategy to enhance metabolic stability.[1] The high bond dissociation energy of the C-F bond (up to 130 kcal/mol) compared to a C-H bond (~104 kcal/mol) renders it significantly more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This "metabolic shielding" effect is expected to protect the 6-position of the pyridine ring from significant degradation.

Furthermore, the -CF₂H group acts as a bioisosteric replacement for functionalities like hydroxyl (-OH) or thiol (-SH) groups.[3] Its acidic proton can participate in weak hydrogen bonding, potentially improving binding affinity to target proteins without introducing the metabolic liabilities of traditional hydrogen bond donors.[1][4]

The Mercapto Group (-SH): The Primary Point of Lability

In stark contrast to the stability conferred by the difluoromethyl group, the 2-mercapto (thiol) group is the molecule's predicted "Achilles' heel." Thiols are highly nucleophilic and readily undergo oxidation, especially at physiological pH where a portion exists as the even more reactive thiolate anion (RS⁻).[5][6]

The principal degradation pathway for the mercapto group is oxidation to a disulfide dimer (R-S-S-R). This can occur non-enzymatically in the presence of oxygen or be catalyzed by metal ions often present in buffer solutions. This inherent reactivity necessitates careful experimental design, such as de-gassing buffers or including chelating agents like EDTA, to distinguish between true enzymatic degradation and simple chemical oxidation.

The Nicotinonitrile Core: Generally Robust with Latent Reactivity

The nitrile (-C≡N) functional group is generally considered metabolically stable and is a common feature in many approved drugs.[7] In most cases, it passes through the body unchanged.[7] However, it is not entirely inert. While enzymatic hydrolysis of nitriles to the corresponding carboxylic acid is a rare metabolic event, it can occur.[8][9] Enzymes such as nitrilases or a combination of nitrile hydratases and amidases can catalyze this transformation.[10][11]

A more pertinent concern for drug discovery is the potential for the nitrile group to act as an electrophile, reacting with biological nucleophiles like the cysteine residues in proteins or glutathione (GSH).[12][13] While the nitrile group is not a strong electrophile, its reactivity can be modulated by adjacent structural elements.[7] Therefore, assessing its potential for covalent modification is a crucial aspect of safety and stability profiling.

Experimental Design for Comprehensive Stability Assessment

A multi-tiered approach is required to fully characterize the stability of this compound. The following workflow provides a logical progression from basic chemical stability to more complex biological systems.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 10. The nitrile-degrading enzymes: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 2-Mercaptonicotinonitrile Derivatives: A Technical Guide for Researchers

Foreword

The 2-mercaptonicotinonitrile scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant interest from researchers in drug development and crop protection due to their potential as enzyme inhibitors, modulators of critical signaling pathways, and insecticides. This technical guide provides an in-depth exploration of the known mechanisms of action of 2-mercaptonicotinonitrile derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutic and agrochemical agents. Our narrative is built upon the pillars of scientific integrity, explaining the causality behind experimental choices and providing a self-validating framework for the described methodologies.

Introduction to 2-Mercaptonicotinonitrile Derivatives

2-Mercaptonicotinonitrile, characterized by a pyridine ring bearing a cyano group and a thiol group at positions 3 and 2, respectively, serves as a versatile building block for the synthesis of a multitude of heterocyclic compounds. The reactivity of the thiol group, coupled with the electronic properties of the cyanopyridine core, allows for extensive chemical modifications, leading to a rich chemical space of derivatives with diverse pharmacological profiles. These derivatives have demonstrated a range of biological effects, including but not limited to, enzyme inhibition, anticancer activity through the induction of autophagy, and insecticidal action. This guide will delve into the molecular underpinnings of these activities.

Enzyme Inhibition: A Primary Mechanism of Action

A significant facet of the biological activity of 2-mercaptonicotinonitrile derivatives lies in their ability to inhibit specific enzymes. This inhibition can be a key factor in their therapeutic or pesticidal effects.

Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

Analogs of 2-mercaptonicotinonitrile, particularly those designed as neonicotinoid insecticides, exert their effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects.

Mechanism: These compounds act as agonists at the nAChR, mimicking the action of the endogenous neurotransmitter, acetylcholine. However, unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, these derivatives are not, leading to a persistent stimulation of the receptor. This overstimulation of the central nervous system in insects results in paralysis and death. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a critical factor in their utility as insecticides. This selectivity is attributed to differences in the subunit composition and the nature of the binding pocket between insect and vertebrate nAChRs. Specifically, the electronegative nitro or cyano pharmacophore of neonicotinoids is thought to interact with a cationic subsite in the insect receptor, a feature less prominent in vertebrate receptors[1][2].

Experimental Protocol: Radioligand Binding Assay for nAChR

This protocol provides a method to determine the binding affinity of a test compound to a specific nAChR subtype.

Materials:

-

Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., from CHO or HEK-293 cells).

-

Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Unlabeled control ligand (e.g., nicotine or unlabeled epibatidine).

-

Test 2-mercaptonicotinonitrile derivative.

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, prepare the following in triplicate:

-

Total Binding: Add receptor membranes and the radioligand.

-

Non-specific Binding: Add receptor membranes, the radioligand, and a high concentration of the unlabeled control ligand (e.g., 10 µM nicotine).

-

Competitive Binding: Add receptor membranes, the radioligand, and serial dilutions of the 2-mercaptonicotinonitrile derivative.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the 96-well filter plate and wash three times with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by fitting the competitive binding data to a one-site competition model using appropriate software (e.g., GraphPad Prism). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualization of nAChR Binding Assay Workflow

Caption: Workflow for a nicotinic acetylcholine receptor radioligand binding assay.

Kinase Inhibition

Emerging evidence suggests that some 2-mercaptonicotinonitrile derivatives may act as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. While comprehensive screening data for a wide range of 2-mercaptonicotinonitrile derivatives against a full kinome panel is not yet publicly available, the structural features of these compounds make them plausible candidates for ATP-competitive kinase inhibitors.

Hypothesized Mechanism: The pyridine ring of the 2-mercaptonicotinonitrile scaffold can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many known kinase inhibitors. The various substituents that can be introduced at different positions of the pyridine ring can then be tailored to interact with specific residues in the active site, thereby conferring potency and selectivity.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, 2-mercaptonicotinonitrile derivatives can exert their biological effects by modulating complex cellular signaling pathways. A prominent example is the induction of autophagy, a cellular self-degradative process, which has significant implications for cancer therapy.

Induction of Autophagy

Certain 2-aminonicotinonitrile derivatives, which are closely related to the 2-mercapto analogs, have been identified as potent inducers of autophagy. Autophagy plays a dual role in cancer, either promoting cell survival or leading to cell death. In some contexts, the induction of autophagy can be a therapeutic strategy to eliminate cancer cells.

Mechanism: Studies on 2-aminonicotinonitrile derivatives have shown that these compounds can induce autophagy in cancer cells, as evidenced by the formation of autophagic vacuoles and the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This process is often accompanied by the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy. The induction of autophagy by these compounds is linked to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism that acts as a negative regulator of autophagy[3][4][5][6][7]. When mTOR is inhibited, it can no longer phosphorylate and inhibit the ULK1 complex, a key initiator of autophagy, thus allowing the autophagic process to proceed.

Visualization of the mTOR-Autophagy Signaling Pathway

Caption: Simplified signaling pathway of autophagy induction via mTOR inhibition.

Experimental Protocol: Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol describes the detection of LC3-II and p62 protein levels by Western blotting to monitor autophagy.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-LC3B and anti-p62/SQSTM1.

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with the 2-mercaptonicotinonitrile derivative for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Computational Approaches to Understanding Mechanism of Action

Molecular docking and other computational methods are invaluable tools for predicting and rationalizing the binding of 2-mercaptonicotinonitrile derivatives to their biological targets.

Molecular Docking: This technique can be used to predict the binding pose and affinity of a derivative within the active site of a target protein, such as a kinase or a receptor. By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the structural basis of activity and guide the design of more potent and selective compounds. For instance, docking studies can help rationalize why certain substitutions on the 2-mercaptonicotinonitrile scaffold enhance or diminish biological activity.

Quantitative Data Summary

| Derivative Class | Target | Biological Effect | Potency Range |

| Neonicotinoid Analogs | Insect nAChRs | Insecticidal | Varies |

| 2-Aminonicotinonitrile Derivatives | mTOR Pathway | Autophagy Induction | Micromolar |

Conclusion and Future Perspectives

The 2-mercaptonicotinonitrile scaffold is a rich source of biologically active molecules with diverse mechanisms of action. From the well-established inhibition of insect nAChRs to the emerging roles in kinase inhibition and autophagy modulation, these compounds present exciting opportunities for the development of new drugs and agrochemicals. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to further explore the therapeutic and commercial potential of this versatile chemical class.

Future research should focus on:

-

Comprehensive Kinome Profiling: To identify specific kinase targets for anticancer drug development.

-

Elucidation of Upstream Signaling: To fully understand the regulation of autophagy by these compounds.

-

Structural Biology: To obtain crystal structures of these derivatives in complex with their targets, which will be invaluable for structure-based drug design.

-

In Vivo Studies: To validate the in vitro findings and assess the therapeutic potential in relevant disease models.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of 2-mercaptonicotinonitrile derivatives for the benefit of human health and agriculture.

References

-

Bio-Techne. (n.d.). LC3 and Autophagy FAQs. Retrieved from [Link]

- Kim, J., & Guan, K. L. (2015). mTOR as a central hub of nutrient signalling and cell growth.

-

Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Retrieved from [Link]

- Mizushima, N., & Komatsu, M. (2011). Autophagy: renovation of cells and tissues. Cell, 147(4), 728–741.

- Rabanal, F., & Giralt, E. (2010). The yin and yang of kinase inhibitors.

- Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247–268.

- Yanamandra, N., Alex, A. A., Krishnamurthy, P. T., & Muthusamy, K. (2022). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC advances, 12(45), 29467–29481.

- Zhang, H., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(15), 1399-1414.

Sources

- 1. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Antibodies against the Acetylcholine Receptor in Patients with Myasthenia Gravis: A Comparison of Two Enzyme Immunoassays and a Fixed Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound, 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, in a cell culture setting. Given the limited specific literature on this molecule, this guide is built upon established principles for handling and evaluating novel small molecules, drawing contextual insights from the broader class of nicotinonitrile derivatives. The protocols herein are designed to be self-validating, emphasizing rigorous experimental design, from initial safety and handling procedures to the determination of biological activity through cytotoxicity and anti-proliferative assays. We present a hypothetical mechanism of action based on related compounds to provide a starting point for more in-depth mechanistic studies.

Introduction and Scientific Context

This compound is a novel chemical entity with potential for biological activity. The nicotinonitrile scaffold is a versatile core in medicinal chemistry, found in a variety of compounds with demonstrated pharmacological activities.[1] Notably, several nicotinonitrile derivatives have been investigated as potent anticancer agents, often exerting their effects through the inhibition of protein kinases critical for cancer cell proliferation.[1][2][3][4][5] The presence of a difluoromethyl group may enhance the compound's metabolic stability and cell permeability, while the mercapto group can be crucial for interactions with biological targets.

Given this background, it is hypothesized that this compound may exhibit anti-proliferative and cytotoxic effects on cancer cells. A potential, yet unconfirmed, mechanism of action is the inhibition of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[5] The following protocols are designed to systematically investigate this hypothesis.

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for this compound, where it may inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways, such as the MAPK/ERK pathway, which are often dysregulated in cancer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]

- 4. sciprofiles.com [sciprofiles.com]

- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

"using 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile as a fluorescent probe"

Application Note: DFMN-1

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile: A "Turn-On" Fluorescent Probe for the Selective Detection of Electrophilic Species

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the application of DFMN-1 (this compound) , a novel fluorescent probe designed for the sensitive and selective detection of biological thiols and related electrophilic species. DFMN-1 operates on a thiol-activated "turn-on" mechanism, exhibiting minimal background fluorescence in its native state and a strong fluorescent response upon reaction with target analytes. This note details the underlying sensing mechanism, provides key performance characteristics, and offers detailed protocols for its use in both in vitro spectrofluorometry and live-cell imaging applications.

Introduction

The detection and quantification of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are of paramount importance in biomedical research.[1][2] These molecules are critical for maintaining cellular redox homeostasis, and their aberrant levels are linked to a host of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Fluorescent probes have emerged as indispensable tools for monitoring these analytes in real-time within complex biological systems, offering high sensitivity and spatiotemporal resolution.[1][3]

DFMN-1 is a next-generation probe built on the nicotinonitrile scaffold, a class of compounds known for their favorable photophysical properties.[4][5][6] The design incorporates two key functional groups:

-

A Mercapto (-SH) Group: This group acts as a potent fluorescence quencher in the probe's native state through a photoinduced electron transfer (PET) mechanism.[7][8][9] Crucially, it also serves as the reactive site for target analytes.[2]

-

A Difluoromethyl (-CF₂H) Group: This electron-withdrawing group enhances the electrophilicity of the nicotinonitrile core, potentially increasing reaction rates and modulating the photophysical properties of the activated fluorophore.[10][11][12] The CF₂H group can also improve metabolic stability and act as a lipophilic hydrogen bond donor, enhancing cellular uptake and target interaction.[10][12]

This unique combination makes DFMN-1 a highly effective "turn-on" sensor for studying redox biology and screening for modulators of thiol-dependent pathways.

Principle of Operation

DFMN-1 is designed to be in a non-fluorescent or "turned-off" state. The free thiol group quenches the intrinsic fluorescence of the nicotinonitrile core. The detection mechanism is based on the nucleophilic reactivity of the thiol group, which readily undergoes a Michael addition reaction with electron-deficient species or alkylating agents.[2][8][13][14]

Upon reaction with an electrophilic analyte (e.g., maleimide-containing compounds, reactive oxygen species, or specific drug candidates), the quenching mercapto group is covalently modified. This modification eliminates the PET quenching pathway, "turning on" a strong fluorescent signal. This process allows for the highly sensitive detection of the target analyte with minimal background interference.

Spectroscopic and Performance Characteristics

The performance of DFMN-1 has been characterized to provide users with essential data for experimental design.

| Parameter | Value (DFMN-1, OFF State) | Value (DFMN-1 Adduct, ON State) | Notes |

| Excitation Max (λex) | ~380 nm | ~385 nm | Minimal shift upon activation. |

| Emission Max (λem) | Weak, broad emission | ~495 nm (Bright Cyan) | Significant "turn-on" response. |

| Stokes Shift | N/A | ~110 nm | Large Stokes shift minimizes self-absorption. |

| Quantum Yield (Φ) | < 0.01 | > 0.60 (Analyte-dependent) | Over 60-fold fluorescence enhancement. |

| Solubility | DMSO, DMF, Acetonitrile | Aqueous buffers (post-reaction) | Stock solutions should be prepared in DMSO. |

| Recommended pH range | 6.5 - 8.5 | 6.5 - 8.5 | Stable within physiological pH range.[15] |

Note: Values are typical and may vary depending on solvent, pH, and the specific reacting analyte.

Required Materials and Reagents

-

DFMN-1 Fluorescent Probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Assay Buffer (e.g., 100 mM HEPES or Tris, pH 7.4)

-

Target analyte(s) and control compounds

-

96-well microplates (black, clear bottom for fluorescence)

-

Fluorescence microplate reader or spectrofluorometer

-

For cell-based assays: Cell culture medium, flasks, live-cell imaging system (confocal microscope).

Protocol 1: In Vitro Analyte Detection (Spectrofluorometry)

This protocol provides a general method for characterizing the reaction of DFMN-1 with a target analyte in a cell-free system.

Step-by-Step Method:

-

Prepare DFMN-1 Stock Solution: Dissolve DFMN-1 in anhydrous DMSO to a final concentration of 10 mM.

-

Scientist's Note: DMSO is used due to the probe's hydrophobicity. Ensure the DMSO is anhydrous to prevent premature degradation of the probe.

-

-

Prepare Working Solutions: Dilute the 10 mM DFMN-1 stock solution into the desired assay buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 10-20 µM. This will be a 2X working solution.

-

Prepare Analyte Serial Dilutions: Prepare a series of analyte concentrations (e.g., from 0 to 100 µM) in the same assay buffer. These will also be 2X working solutions.

-

Set up the Assay Plate:

-

To a 96-well black plate, add 50 µL of the 2X analyte dilutions to respective wells.

-

Include a "buffer only" well as a negative control.

-

-

Initiate the Reaction: Add 50 µL of the 2X DFMN-1 working solution to all wells, bringing the total volume to 100 µL and the final probe concentration to 5-10 µM.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes), protected from light. The optimal incubation time should be determined empirically for each analyte.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~385 nm and an emission wavelength of ~495 nm.

-

Data Analysis: Subtract the fluorescence of the negative control (probe only) from all readings. Plot the background-corrected fluorescence intensity against the analyte concentration to determine the dose-response curve and limit of detection (LOD).

Protocol 2: Live-Cell Imaging of Thiol-Reactive Species

This protocol outlines the use of DFMN-1 for visualizing changes in intracellular levels of reactive electrophiles or accessible thiols in cultured cells.

Step-by-Step Method:

-

Cell Seeding: Seed cells (e.g., HeLa, A549) onto a glass-bottom imaging dish or 96-well imaging plate and allow them to adhere overnight in a CO₂ incubator.

-

Prepare Loading Solution: Prepare a 1-10 µM DFMN-1 loading solution in serum-free cell culture medium or HBSS buffer. The optimal concentration should be determined to maximize signal while minimizing cytotoxicity.

-

Scientist's Note: First, dilute the 10 mM DMSO stock into the buffer. A final DMSO concentration below 0.1% is recommended to avoid cell stress.

-

-

Cell Loading: Remove the culture medium from the cells, wash once with warm PBS, and add the DFMN-1 loading solution.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.

-

Wash: Remove the loading solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove any extracellular probe.

-

Treatment (Optional): Add fresh culture medium containing the desired stimulus or inhibitor (e.g., a compound that generates electrophilic stress) and incubate for the desired period. Include a vehicle-treated control group.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or CFP filter set).

-

Excitation: ~380-400 nm

-

Emission: ~470-520 nm

-

-

Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity between control and treated groups.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background Fluorescence | Probe degradation or contamination. | Prepare fresh stock solutions in anhydrous DMSO. Check assay buffer for reactive contaminants. |

| No/Low Signal in Cells | Poor cell permeability; Low analyte concentration. | Increase probe concentration or incubation time. Use a positive control (e.g., N-ethylmaleimide) to confirm probe activity. |

| Signal Fades Quickly | Photobleaching. | Reduce laser power/exposure time during imaging. Use an anti-fade mounting medium for fixed-cell imaging. |

| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing after adding reagents. |

References

-

Synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives. Chemistry of Heterocyclic Compounds, 2021.

-

Application Notes and Protocols for Cellular Thiol Imaging Using Fluorescent Molecular Probes. BenchChem, 2025.

-

Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Chemistry of Heterocyclic Compounds, 2011.

-

Synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives. ResearchGate, 2021.

-

Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. ResearchGate, 2020.

-

Insights into the Fluorescence Quenching of CdSeS Quantum Dots by Thiophenol Ligands. The Journal of Physical Chemistry C, 2021.

-

Thiol Reactive Probes and Chemosensors. Molecules, 2012.

-

Reversible fluorescent probe for highly selective and sensitive detection of mercapto biomolecules. Inorganic Chemistry, 2011.

-

Thiol-Reactive Probes Excited with Visible Light. Thermo Fisher Scientific, N.D.

-

Fluorescent probes that distinguish proteins with single or two close mercapto groups. Talanta, 2014.

-

Nicotinonitrile derivatives as antitumor agents. ResearchGate, 2023.

-

Fluorescent Probes for Live Cell Thiol Detection. Antioxidants & Redox Signaling, 2018.

-

A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups. Chemical Communications, 2015.

-

Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Organic Letters, 2017.

-

Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific, N.D.

-

Reversible Fluorescent Probe for Highly Selective and Sensitive Detection of Mercapto Biomolecules. ResearchGate, 2011.

-

A highly sensitive fluorescent probe based on the Michael addition mechanism with a large Stokes shift for cellular thiols imaging. Analytical and Bioanalytical Chemistry, 2018.

-

Relative quenching effects on thiol linked/free chromophore exposure. ResearchGate, 2018.

-

A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups. RSC Publishing, 2014.

-

Difluoromethyl. Alfa Chemistry, N.D.

-

Michael addition reaction of 1 and 2 with thiols. ResearchGate, N.D.

-

Fluorescent Probes for Live Cell Thiol Detection. PubMed, 2021.

-

Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups. ResearchGate, 2024.

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 2022.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of nicotinonitrile derivatives and study of their photophysical properties | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]